molecular formula C22H22ClN3O4 B11416582 N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No.: B11416582
M. Wt: 427.9 g/mol
InChI Key: GVJSNIJTTUQPKW-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated dimethoxyphenyl group, a methylated chromenopyrazole moiety, and an acetamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloro-2,4-dimethoxyphenyl isocyanate with appropriate reagents to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-METHYL-2-{8-METHYL-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C22H22ClN3O4/c1-13-5-6-18-15(7-13)22-14(12-30-18)10-24-26(22)11-21(27)25(2)17-8-16(23)19(28-3)9-20(17)29-4/h5-10H,11-12H2,1-4H3

InChI Key

GVJSNIJTTUQPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C2N(N=C3)CC(=O)N(C)C4=CC(=C(C=C4OC)OC)Cl

Origin of Product

United States

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